2-Methoxy-6-methylbenzene-1-sulfonyl chloride
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Overview
Description
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzene, where the benzene ring is substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methoxy-6-methylbenzene (also known as o-cresol methyl ether) followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted benzene derivatives.
Reduction Reactions: Products include sulfonamides and thiols.
Scientific Research Applications
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-6-methylbenzene-1-sulfonyl chloride
- 2,4,6-Trimethylbenzene-1-sulfonyl chloride
Uniqueness
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9ClO3S |
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Molecular Weight |
220.67 g/mol |
IUPAC Name |
2-methoxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-6-4-3-5-7(12-2)8(6)13(9,10)11/h3-5H,1-2H3 |
InChI Key |
FMOOXIZNAXBKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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